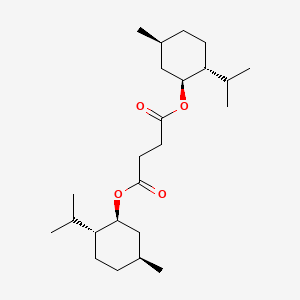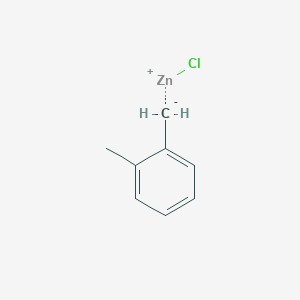![molecular formula C18H18FeIN B12061231 trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)
trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide: is an organometallic compound that features a ferrocene moiety linked to a pyridinium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide typically involves the reaction of 4-vinylpyridine with ferrocene derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ferrocene moiety in trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide can undergo oxidation reactions, leading to the formation of ferrocenium ions.
Reduction: The compound can also participate in reduction reactions, where the pyridinium ion is reduced to a pyridine derivative.
Substitution: The vinyl group in the compound can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under mild conditions
Major Products:
Oxidation: Formation of ferrocenium ions.
Reduction: Formation of pyridine derivatives.
Substitution: Various substituted vinylpyridinium compounds
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions due to its unique electronic properties.
Materials Science: It is explored for its potential in the development of advanced materials with specific electronic and magnetic properties
Biology and Medicine:
Bioorganometallic Chemistry: The compound is studied for its interactions with biological molecules and potential therapeutic applications
Industry:
Mechanism of Action
The mechanism of action of trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide involves its interaction with molecular targets through its ferrocene and pyridinium moieties. The ferrocene unit can undergo redox reactions, while the pyridinium ion can participate in various chemical interactions. These properties enable the compound to act as a catalyst and interact with biological molecules .
Comparison with Similar Compounds
- Ferrocenylmethylpyridinium iodide
- Ferrocenylvinylpyridinium chloride
- Ferrocenylpyridinium bromide
Comparison: trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide is unique due to its specific combination of a ferrocene moiety and a vinylpyridinium ion. This combination imparts distinct electronic properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C18H18FeIN |
|---|---|
Molecular Weight |
431.1 g/mol |
InChI |
InChI=1S/C13H13N.C5H5.Fe.HI/c1-14-10-8-13(9-11-14)7-6-12-4-2-3-5-12;1-2-4-5-3-1;;/h2-11H,1H3;1-5H;;1H/q+1;;;/p-1 |
InChI Key |
HBOVOWXURLCQOY-UHFFFAOYSA-M |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C\[C]2[CH][CH][CH][CH]2.[CH]1[CH][CH][CH][CH]1.[Fe].[I-] |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=C[C]2[CH][CH][CH][CH]2.[CH]1[CH][CH][CH][CH]1.[Fe].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)


![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12061171.png)





![4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile](/img/structure/B12061208.png)




